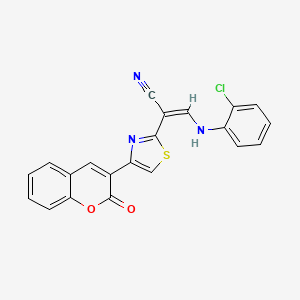

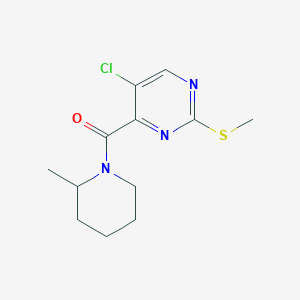

![molecular formula C8H7BrN2O2 B2923829 3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione CAS No. 161200-38-0](/img/structure/B2923829.png)

3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione

Overview

Description

“3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione” is a nitrogen-containing aromatic compound . It belongs to the group of azepines.

Synthesis Analysis

The synthesis of similar compounds has been studied. For example, in the synthesis of (±)-hymenin (1), an N-C coupling product analogous to 18 was obtained in 17% yield from the reaction of olefin 13 and AI in CH3SO3H .Molecular Structure Analysis

The molecular formula of “this compound” is C8H6Br2N2O . The average mass is 305.954 Da and the monoisotopic mass is 303.884674 Da .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been used as photosensitizers in cancer treatment . Their toxicity, when exposed to light, is primarily due to the generation of reactive oxygen species .Scientific Research Applications

Synthesis and Chemical Reactions

Synthetic Precursor : 3,3-Dibromo-1,3-dihydroindol-2-ones, which are precursors to Indole-2,3-diones, can be formed from reactions involving 3-bromoindoles or indoles with N-bromosuccinimide. This includes the formation of compounds like 3,5,6-tribromoindole-4,7-dione from 3-bromo-4,7-dimethoxy-Indole (Parrick, Yahya, Ijaz, & Yizun, 1989).

Radical Cyclisation : Compounds such as 1-(2-bromophenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione derivatives, including 1-(2-bromophenyl)-5,6-dihydro-8,9-dimethoxypyrrolo[2,1-a]isoquinoline-2,3-dione, have been synthesized for radical cyclisation to yield complex structures like telisatin A, telisatin B, and lettowianthine (Nimgirawath & Udomputtimekakul, 2009).

Synthesis of Pyrroloazepines : A method for synthesizing 2-substituted pyrrole derivatives from pyrrole using phosgene has been developed, leading to the creation of compounds like 7-methyl-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione (Cho, Matsuki, Mizuno, Annoura, & Tatsuoka, 1997).

Hydrogen-bonding Patterns in Enaminones : Studies on compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone have shown intricate hydrogen bonding patterns, crucial for understanding the molecular interactions in larger complexes (Balderson, Fernandes, Michael, & Perry, 2007).

Photoluminescent Properties

- Conjugated Polymers : The compound has been used in the synthesis of conjugated polymers and copolymers, demonstrating photoluminescent properties. These polymers show potential for use in electronic applications due to their high photochemical stability and processability into thin films (Beyerlein & Tieke, 2000).

Potential Biological Applications

- Amnesia-Reversal Activity : A series of dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, related to the 3-bromo compound, were synthesized and evaluated for their ability to reverse electroconvulsive shock-induced amnesia in mice. These findings indicate a potential for developing new treatments for memory-related disorders (Butler, Leonard, Caprathe, L'Italien, Pavia, Hershenson, Poschel, & Marriott, 1987).

Mechanism of Action

Future Directions

Compounds similar to “3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione” have been studied as potential photosensitizers against triple-negative breast cancer . They exhibit photocytotoxicity with IC50 values at low micromolar levels and have preferential photocytotoxic activity towards cancerous over healthy cells . This suggests that “this compound” and similar compounds could have promising applications in cancer treatment.

properties

IUPAC Name |

3-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepine-4,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O2/c9-4-3-11-7-6(4)5(12)1-2-10-8(7)13/h3,11H,1-2H2,(H,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHBJGRWURQUKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(C1=O)C(=CN2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

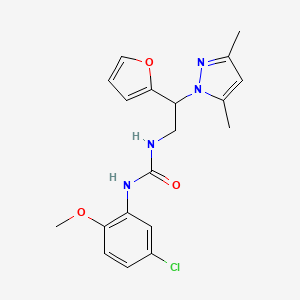

![N-Methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2923750.png)

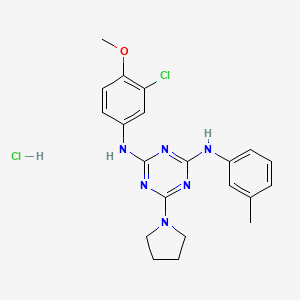

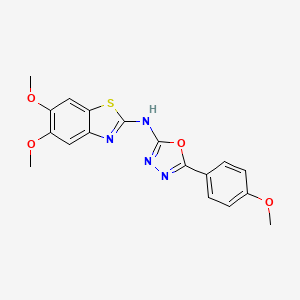

![N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide](/img/structure/B2923751.png)

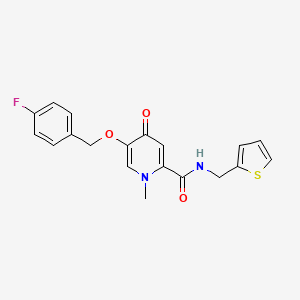

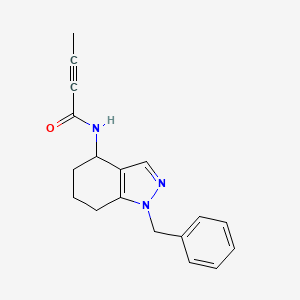

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2923753.png)

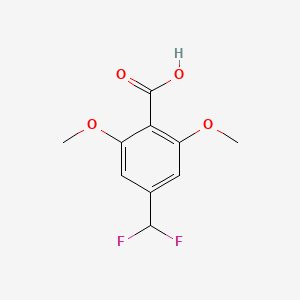

![(2R,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid](/img/structure/B2923754.png)

![5-(3-methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2923758.png)

![4-Chlorophenyl 5-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)-2-nitrobenzyl sulfone](/img/structure/B2923767.png)